CRT0066101

Übersicht

Beschreibung

CRT0066101 ist ein potenter Inhibitor der Proteinkinase D (PKD), die eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, einschließlich Zellproliferation, Überleben und Migration. Diese Verbindung hat ein erhebliches Potenzial in der Krebsforschung gezeigt, insbesondere bei der gezielten Behandlung von triple-negativem Brustkrebs und Blasenkrebs .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Die Verbindung wird typischerweise in einem Labor unter Verwendung von organischen Synthesetechniken hergestellt. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, wobei Temperatur und pH-Wert sorgfältig kontrolliert werden, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Wissenschaftliche Forschungsanwendungen

CRT0066101 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um die Rolle der Proteinkinase D in verschiedenen chemischen Reaktionen und Signalwegen zu untersuchen.

Biologie: In der Forschung eingesetzt, um die biologischen Funktionen der Proteinkinase D und ihre Rolle in zellulären Prozessen zu verstehen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krebsarten, einschließlich triple-negativem Brustkrebs und Blasenkrebs

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der Aktivität der Proteinkinase D. Diese Hemmung stört verschiedene Signalwege, die an Zellproliferation, Überleben und Migration beteiligt sind. Die Verbindung zielt speziell auf die Phosphorylierung von Schlüsselproteinen wie MYC, MAPK1/3, AKT und YAP ab, was zu einem reduzierten Wachstum von Krebszellen und einer erhöhten Apoptose führt .

Wirkmechanismus

Target of Action

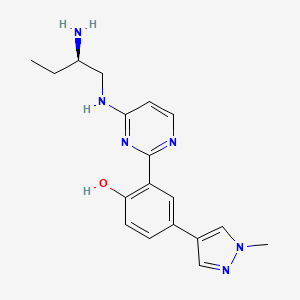

CRT0066101, also known as ®-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride, is a potent and selective inhibitor of Protein Kinase D (PKD) . The primary targets of this compound are the isoforms of PKD: PKD1, PKD2, and PKD3 . These proteins play crucial roles in various cellular processes, including cell proliferation and survival .

Mode of Action

This compound interacts with its targets (PKD isoforms) by inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of many cancer-driving factors, including MYC, MAPK1/3, AKT, YAP, and CDC2 . This interaction results in significant changes in the cellular processes regulated by these proteins .

Biochemical Pathways

The inhibition of PKD activity by this compound affects several biochemical pathways. It modulates the cell cycle G2 checkpoint, leading to G2-M phase arrest . This modulation results in the blockade of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Result of Action

The result of this compound’s action is a significant reduction in the proliferation of cancer cells . It achieves this by inducing apoptosis and increasing the G1-phase fraction . In addition, this compound has been reported to have anticancer activity in many cancer types, including triple-negative breast cancer (TNBC) and bladder cancer .

Biochemische Analyse

Biochemical Properties

CRT0066101 is a potent inhibitor of PKD, with IC50 values of 1, 2, and 2.5 nM for PKD1, PKD3, and PKD2, respectively . It interacts with these enzymes, inhibiting their activity and thus affecting various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to inhibit the proliferation and migration of various cancer cells, including pancreatic, colorectal, and breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce the expression of NF-κB-dependent proliferative and pro-survival proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of PKD, leading to a decrease in the phosphorylation of several cancer-driving factors, including MYC, MAPK1/3, AKT, YAP, and CDC2 . This inhibition disrupts the normal functioning of these molecules, leading to changes in gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been reported to inhibit the proliferation of pancreatic cancer cells over time . Higher doses of this compound can lead to apoptosis of preosteoclasts .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress tumor growth at a dosage of 80 mg/kg/d . A single treatment of tumor-bearing mice with this compound did not inhibit, but rather accelerated tumor growth, and reversed the therapeutic effect of anti-PD-1 .

Transport and Distribution

Given its role as a PKD inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Studies on PKD, the primary target of this compound, indicate a striking diversity of both its signal generation and distribution and its potential for complex regulatory interactions with multiple downstream pathways, often regulating the subcellular localization of its targets .

Vorbereitungsmethoden

The synthesis of CRT0066101 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The compound is typically synthesized in a laboratory setting using organic synthesis techniques. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and pH to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

CRT0066101 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

CRT0066101 ist einzigartig in seiner hohen Selektivität und Potenz als Proteinkinase-D-Inhibitor. Ähnliche Verbindungen umfassen:

CID755673: Ein weiterer Proteinkinase-D-Inhibitor, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen.

Benzimidazolderivate: Diese Verbindungen hemmen ebenfalls die Proteinkinase D, können aber unterschiedliche pharmakokinetische Eigenschaften und therapeutische Potenziale aufweisen

This compound zeichnet sich durch seine starke inhibitorische Wirkung auf mehrere PKD-Isoformen und seine nachgewiesene Wirksamkeit in präklinischen Krebsmodellen aus .

Eigenschaften

IUPAC Name |

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYCRYGNFKDPRH-FMOMHUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of CRT0066101?

A1: this compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. [, , , , ]

Q2: Which PKD isoforms are primarily targeted by this compound?

A2: this compound inhibits all three PKD isoforms: PKD1, PKD2, and PKD3. [, , , ]

Q3: How does this compound interact with PKD?

A3: this compound is a type I ATP-competitive inhibitor. It binds to the hinge region of the PKD kinase domain, preventing ATP binding and subsequent phosphorylation of downstream targets. []

Q4: What are the key structural features of this compound that contribute to its binding affinity and selectivity for PKD?

A4: this compound forms a hydrogen bond with Lys612 in the hinge region of PKD and a crucial salt bridge with Glu710. Additionally, its structure allows for favorable interactions within pocket II of the kinase domain, contributing to its selectivity. []

Q5: Can the sensitivity of PKD to this compound be modulated through genetic modifications?

A5: Yes, mutating the gatekeeper residue Met659 to phenylalanine or tyrosine increases PKD's sensitivity to this compound. Conversely, mutating the hinge residue Gly664 to valine or isoleucine confers resistance. []

Q6: What are the downstream consequences of PKD inhibition by this compound?

A6: PKD inhibition by this compound affects multiple downstream signaling pathways, including:

- NF-κB pathway: this compound blocks PKD-mediated NF-κB activation, reducing the expression of pro-inflammatory and pro-survival proteins. [, , , ]

- AKT/mTOR pathway: this compound can inhibit AKT phosphorylation, potentially impacting cell survival, proliferation, and metabolism. [, , ]

- MAPK/ERK pathway: this compound can interfere with MAPK/ERK signaling, affecting cell proliferation, differentiation, and survival. [, ]

- YAP/TAZ pathway: this compound can suppress YAP/TAZ activity, influencing cell proliferation, organ size control, and tumorigenesis. []

- Cell cycle regulation: this compound induces cell cycle arrest at the G2/M phase by modulating the expression and activity of cell cycle regulators like cyclin B1, CDK1, p27kip1, Cdc25C, and Chk1. [, ]

Q7: What types of cancers have been studied in relation to this compound's anticancer activity?

A7: Preclinical studies have investigated the effects of this compound in various cancer types, including:

- Triple-negative breast cancer (TNBC): this compound inhibits cell proliferation, induces apoptosis, reduces tumor growth, and modulates a complex signaling network in TNBC. [, , , ]

- Bladder cancer: this compound suppresses cell proliferation and migration, induces G2/M cell cycle arrest, and inhibits tumor growth. [, ]

- Pancreatic cancer: this compound blocks cell proliferation, increases apoptosis, inhibits tumor growth, and reduces the expression of pro-survival proteins. [, , , ]

- Colorectal cancer: this compound exhibits antiproliferative activity, induces G2/M cell cycle arrest and apoptosis, inhibits AKT and ERK signaling, and suppresses NF-κB activity. []

- Prostate cancer: this compound inhibits cell migration and invasion, suppresses bone metastasis-related genes, and reduces micrometastases in mouse bone. []

Q8: Has this compound been studied in the context of non-cancer diseases?

A8: Yes, research suggests that this compound may have therapeutic potential for:

- Acute pancreatitis: this compound reduces zymogen activation, amylase secretion, and NF-κB activation, attenuating early pancreatitis events. [, ]

- Dermal fibrosis: this compound protects against inflammation-induced dermal fibrosis by reducing collagen deposition, inflammatory cell infiltration, and the expression of fibrotic markers. []

Q9: What are the main findings from in vivo studies using this compound?

A9: In vivo studies have shown that this compound:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)

![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)

![(3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid](/img/structure/B606755.png)